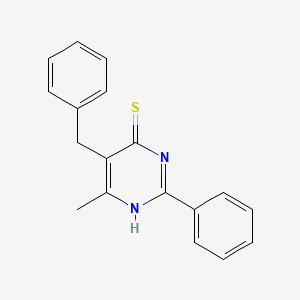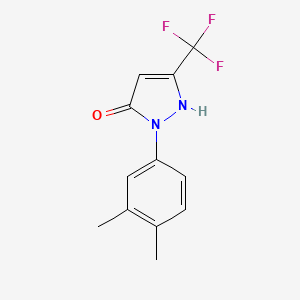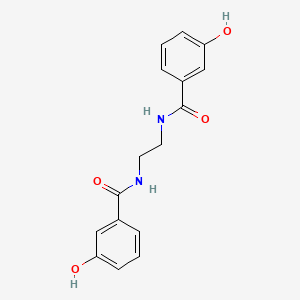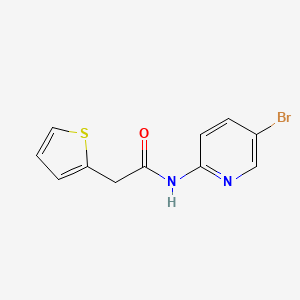
5-benzyl-6-methyl-2-phenyl-4-pyrimidinethiol
Overview
Description
5-benzyl-6-methyl-2-phenyl-4-pyrimidinethiol, also known as BMPT, is a pyrimidine derivative that has been studied for its potential applications in various scientific fields. BMPT has a unique chemical structure that makes it a promising candidate for use in research related to drug development, biochemistry, and molecular biology. In
Mechanism of Action
The mechanism of action of 5-benzyl-6-methyl-2-phenyl-4-pyrimidinethiol involves its ability to interact with specific targets in the cell, such as enzymes and receptors. This compound has been shown to inhibit the activity of DNA topoisomerase, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to inhibit the activity of protein kinase, which is involved in cell signaling and regulation. This inhibition can lead to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus. In addition, this compound has been shown to have antibacterial activity against certain strains of bacteria, such as Staphylococcus aureus.
Advantages and Limitations for Lab Experiments
One advantage of using 5-benzyl-6-methyl-2-phenyl-4-pyrimidinethiol in lab experiments is its unique chemical structure, which makes it a promising candidate for use in drug development and other scientific research. Another advantage is its ability to inhibit the activity of specific enzymes and receptors, which can provide insights into cellular processes and potential therapeutic targets. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on 5-benzyl-6-methyl-2-phenyl-4-pyrimidinethiol. One area of interest is its potential use in cancer therapy, where it could be used in combination with other drugs to enhance their efficacy. Another area of interest is its potential use in infectious disease treatment, where it could be used to target specific viral or bacterial strains. Additionally, further research could be done to explore the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion
In conclusion, this compound is a pyrimidine derivative that has been studied for its potential applications in various scientific fields. Its unique chemical structure and ability to interact with specific targets in the cell make it a promising candidate for use in drug development and other scientific research. Further research is needed to explore its potential applications and mechanism of action.
Scientific Research Applications
5-benzyl-6-methyl-2-phenyl-4-pyrimidinethiol has been studied for its potential applications in various scientific fields, including drug development, biochemistry, and molecular biology. It has been shown to have antitumor, antiviral, and antibacterial properties, making it a promising candidate for use in cancer therapy and infectious disease treatment. This compound has also been studied for its ability to inhibit the activity of certain enzymes, such as DNA topoisomerase and protein kinase, which play important roles in cellular processes.
properties
IUPAC Name |
5-benzyl-6-methyl-2-phenyl-1H-pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S/c1-13-16(12-14-8-4-2-5-9-14)18(21)20-17(19-13)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJDCEPNVYFKLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N=C(N1)C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(aminocarbonyl)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B4726914.png)
![methyl 2-[(2-cyano-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acryloyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4726921.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4726925.png)
![3-{2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4726929.png)
![1-{[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4726945.png)

![1-[2-(3,4-dimethylphenoxy)butanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4726966.png)

![N-(3-methoxyphenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4726989.png)
![5,6-dimethyl-7-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4726990.png)

![4,6-diphenylisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B4727006.png)
![N-(tert-butyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4727011.png)